1H-benzotriazol-1-yl[4-(diethylamino)phenyl]methanone
Overview
Description
1H-benzotriazol-1-yl[4-(diethylamino)phenyl]methanone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a benzotriazole moiety attached to a phenyl ring substituted with a diethylamino group and a methanone group. The unique structure of this compound imparts it with distinct physicochemical properties, making it a valuable entity in scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-benzotriazol-1-yl[4-(diethylamino)phenyl]methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-benzotriazole and 4-(diethylamino)benzaldehyde.
Condensation Reaction: The 1H-benzotriazole is reacted with 4-(diethylamino)benzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the intermediate product.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-benzotriazol-1-yl[4-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzotriazole moiety can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-benzotriazol-1-yl[4-(diethylamino)phenyl]methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-benzotriazol-1-yl[4-(diethylamino)phenyl]methanone involves its interaction with molecular targets and pathways in biological systems. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize radicals and anions, making it a versatile reagent in various chemical reactions. The diethylamino group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1H-benzotriazol-1-yl[4-(diethylamino)phenyl]methanone can be compared with other benzotriazole derivatives, such as:
1H-benzotriazol-1-yl[4-(dimethylamino)phenyl]methanone: Similar structure but with dimethylamino group instead of diethylamino group.
1H-benzotriazol-1-yl[4-(methoxy)phenyl]methanone: Contains a methoxy group instead of a diethylamino group.
1H-benzotriazol-1-yl[4-(chloro)phenyl]methanone: Contains a chloro group instead of a diethylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
benzotriazol-1-yl-[4-(diethylamino)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-20(4-2)14-11-9-13(10-12-14)17(22)21-16-8-6-5-7-15(16)18-19-21/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQJKWVWNHPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211981 | |
Record name | 1H-Benzotriazol-1-yl[4-(diethylamino)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306990-96-5 | |
Record name | 1H-Benzotriazol-1-yl[4-(diethylamino)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306990-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazol-1-yl[4-(diethylamino)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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